1-[4-(4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE is a complex organic compound featuring a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-[4-(4-{[1-(TRIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE
- 1-[4-(4-{[1-(METHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE
Uniqueness: 1-[4-(4-{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERAZINO)PHENYL]-1-ETHANONE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity compared to its analogs .
Properties
Molecular Formula |
C17H20F2N4O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-[4-[4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H20F2N4O3S/c1-12-16(11-23(20-12)17(18)19)27(25,26)22-9-7-21(8-10-22)15-5-3-14(4-6-15)13(2)24/h3-6,11,17H,7-10H2,1-2H3 |
InChI Key |
WSGYNFOZPPIYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C)C(F)F |
Origin of Product |
United States |
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